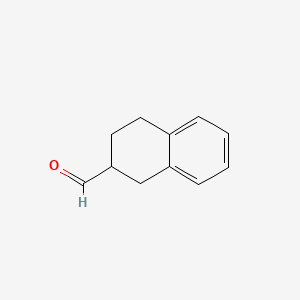
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H12O. It is a derivative of tetrahydronaphthalene, featuring an aldehyde functional group at the second position.
準備方法
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde can be synthesized through several methods:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst, such as nickel, to produce 1,2,3,4-tetrahydronaphthalene.
Industrial Production: Industrially, the compound can be produced by selective hydrogenation of naphthalene followed by controlled oxidation.
化学反応の分析
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
科学的研究の応用
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets:
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde can be compared with similar compounds such as:
生物活性
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde is an organic compound characterized by its unique structure that includes a tetrahydronaphthalene core with an aldehyde functional group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H10O, with a molecular weight of approximately 174.20 g/mol. The compound features a cyclic structure that incorporates a naphthalene ring modified with an aldehyde group. Its boiling point is reported to be around 90-95°C at reduced pressure, and it has a density of 1.033 g/mL at 25°C.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological responses.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. For instance, studies have shown that the compound can effectively scavenge free radicals, which is vital for maintaining cellular integrity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic microorganisms. This activity could be attributed to its structural features that allow it to disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Tetralone | C11H10O | Ketone functional group |
| 2-Naphthalenecarboxaldehyde | C12H10O | Contains an additional carboxylic group |
| 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene | C12H12O3 | Methoxy substituent |
These compounds differ primarily in their functional groups and structural modifications. The unique aldehyde functionality of this compound distinguishes it from others in terms of reactivity and potential applications in organic synthesis and medicinal chemistry.
Case Study 1: Antioxidant Efficacy
A study conducted by Leon-Méndez et al. assessed the antioxidant capacity of various naphthalene derivatives using DPPH and ABTS assays. The results indicated that derivatives similar to this compound exhibited significant radical scavenging activity compared to control samples .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, researchers evaluated the effectiveness of several naphthalene derivatives against common bacterial strains. The study found that this compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations.
特性
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHCUPIPFVCGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81292-68-4 |
Source


|
| Record name | 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














